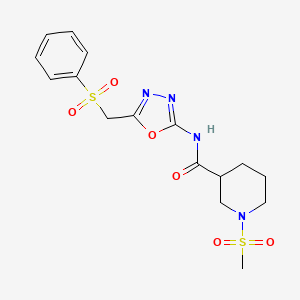
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound featuring a blend of heterocyclic, sulfonyl, and carboxamide functionalities. The intriguing structure of this compound suggests a range of applications in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial steps: : The synthesis typically begins with the preparation of the 1,3,4-oxadiazole ring, often through the cyclization of hydrazides with carbon disulfide or diacylhydrazines with phosphorus oxychloride.
Attachment of phenylsulfonyl group: : This involves reactions such as sulfonylation, where phenylsulfonyl chloride reacts with an appropriate base.
Formation of piperidine ring: : The piperidine scaffold can be synthesized via classic amine cyclization reactions.
Final coupling: : The last step often involves the coupling of the carboxamide group to the piperidine ring, facilitated by reagents like EDCI or DCC in the presence of a suitable base.
Industrial Production Methods
Industrial methods tend to favor scalability and cost-effectiveness. A streamlined process involving fewer steps and milder conditions is preferred to ensure higher yields and reproducibility. This often involves continuous flow synthesis, leveraging automated and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions:
Oxidation: : The presence of sulfonyl groups makes it susceptible to oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reductive reactions can target the sulfonyl groups or the oxadiazole ring, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the aromatic ring, facilitated by appropriate catalysts or bases.
Common Reagents and Conditions
Oxidation: : mCPBA in dichloromethane.
Reduction: : LiAlH4 in dry ether.
Substitution: : Anhydrous aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: : Products may include sulfoxides or sulfones.
Reduction: : Reductive cleavage can yield simpler amines or alcohols.
Substitution: : Phenyl-substituted derivatives.
Applications De Recherche Scientifique
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide finds applications across multiple fields:
Chemistry: : Utilized in the development of novel catalysts and ligands for organic synthesis.
Biology: : Employed as a tool in biochemical assays due to its potential bioactivity and stability.
Medicine: : Explored for its therapeutic potential in treating diseases that involve oxidative stress and inflammation.
Industry: : Used in the manufacture of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The compound's mechanism of action can be traced to its ability to interact with molecular targets through its diverse functional groups. The oxadiazole ring and sulfonyl groups are key players, enabling interactions with enzymes and receptors that mediate biochemical pathways. Specific pathways involved may include inhibition of enzymes responsible for oxidative stress or modulation of signal transduction pathways in cells.
Comparaison Avec Des Composés Similaires
Similar compounds may include those with analogous structural motifs, such as:
1-(methanesulfonyl)-N-(4-(phenylmethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
What sets 1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide apart is the unique positioning and combination of the sulfonyl and oxadiazole groups, which may confer enhanced stability, reactivity, or specific binding properties that are not as pronounced in its analogs.
This structural novelty is what often drives research interest, as unique functional groups can yield unexpected and useful biochemical or physical properties.
Propriétés
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S2/c1-27(22,23)20-9-5-6-12(10-20)15(21)17-16-19-18-14(26-16)11-28(24,25)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLQFPDSDJYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)
![3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2709229.png)
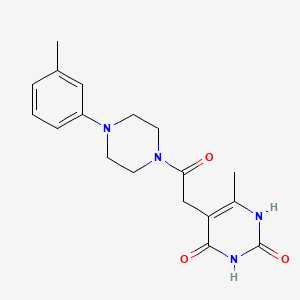
![N-(2-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2709233.png)
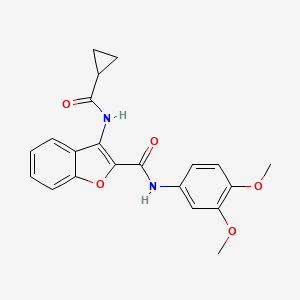
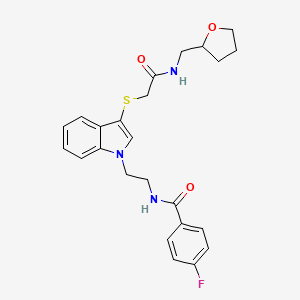
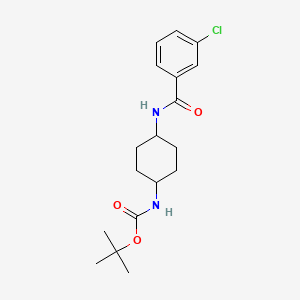
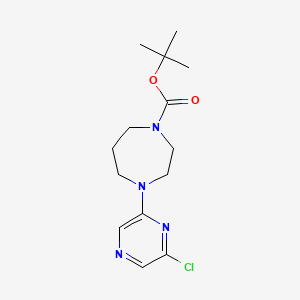

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)
![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2709248.png)
![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2709250.png)
